molecular formula C25H25BrN2O5 B11519173 Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11519173
M. Wt: 513.4 g/mol
InChI Key: JXQSCDKYXPODLZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromophenyl, and dimethoxyphenyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and an amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted hexahydroquinoline compounds.

Scientific Research Applications

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of functional groups, such as the amino and bromophenyl groups, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-1-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • Methyl 2-amino-1-(4-fluorophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted counterparts. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C25H25BrN2O5

Molecular Weight

513.4 g/mol

IUPAC Name

methyl 2-amino-1-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C25H25BrN2O5/c1-31-19-12-7-14(13-20(19)32-2)21-22-17(5-4-6-18(22)29)28(16-10-8-15(26)9-11-16)24(27)23(21)25(30)33-3/h7-13,21H,4-6,27H2,1-3H3

InChI Key

JXQSCDKYXPODLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)N(C(=C2C(=O)OC)N)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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